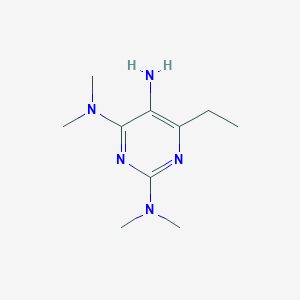
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE is a complex organic compound with the molecular formula C10H19N5. This compound is characterized by its pyrimidine core, which is substituted with ethyl and methyl groups, making it a highly substituted pyrimidine derivative .
Métodos De Preparación
The synthesis of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The core is then subjected to various substitution reactions to introduce the ethyl and methyl groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on the pyrimidine ring with ethyl and methyl groups using reagents such as ethyl iodide and methyl iodide under basic conditions.
Catalytic Hydrogenation: This method involves the reduction of intermediate compounds to introduce the desired substituents.
Industrial Production: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.
Aplicaciones Científicas De Investigación
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE can be compared with other pyrimidine derivatives such as:
6-Methyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,4,5-Triamine: Similar structure but with a methyl group instead of an ethyl group.
6-Ethyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,4-Diamine: Lacks one amino group compared to the target compound.
6-Ethyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,5-Diamine: Another derivative with a different substitution pattern.
The uniqueness of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
830321-56-7 |
|---|---|
Fórmula molecular |
C10H19N5 |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
6-ethyl-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C10H19N5/c1-6-7-8(11)9(14(2)3)13-10(12-7)15(4)5/h6,11H2,1-5H3 |
Clave InChI |
RXPHCZLFMBUFPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N(C)C)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



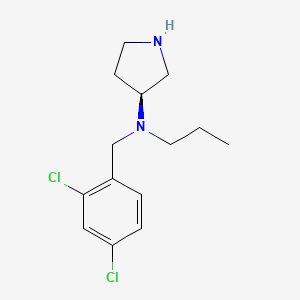
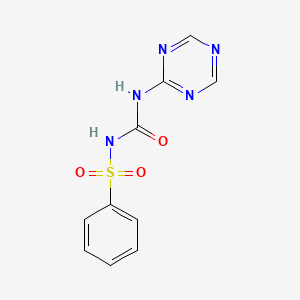
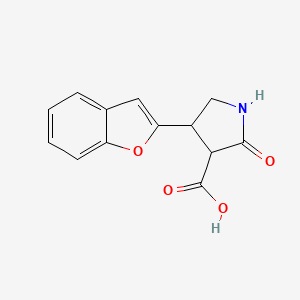
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
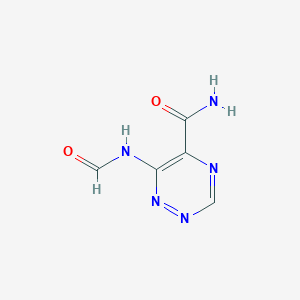
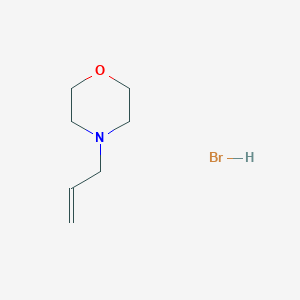
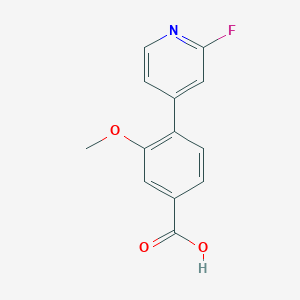
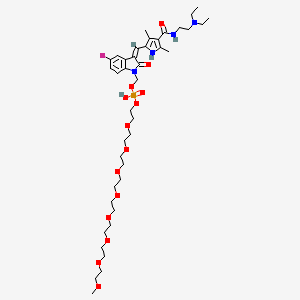
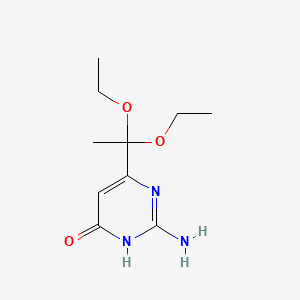

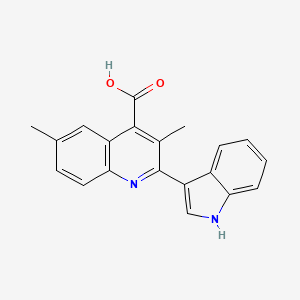

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
